CP-608039
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
331727-55-0 |
|---|---|
Molecular Formula |
C23H25ClN8O5 |
Molecular Weight |
528.9 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C23H25ClN8O5/c1-11-5-14(37-31-11)8-35-15-4-3-13(24)6-12(15)7-27-20-17-21(29-9-28-20)32(10-30-17)23-18(33)16(25)19(36-23)22(34)26-2/h3-6,9-10,16,18-19,23,33H,7-8,25H2,1-2H3,(H,26,34)(H,27,28,29)/t16-,18+,19-,23+/m0/s1 |
InChI Key |
PKUZHLZHLVHAIO-QYUDBREXSA-N |
Isomeric SMILES |
CC1=NOC(=C1)COC2=C(C=C(C=C2)Cl)CNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)C(=O)NC)N)O |
Canonical SMILES |
CC1=NOC(=C1)COC2=C(C=C(C=C2)Cl)CNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)C(=O)NC)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-608039; CP608039; CP 608039; UNII-A1LB8I4247. |
Origin of Product |
United States |
Cp 608039: a Selective Adenosine A3 Receptor Agonist
Discovery and Characterization of CP-608039 as a Novel A3AR Agonist
This compound, chemically identified as (2S,3S,4R,5R)-3-amino-5-[6-[5-chloro-2-(3-methylisoxazol-5-ylmethoxy)benzylamino]purin-9-yl]-4-hydroxytetrahydrofuran-2-carboxylic acid methylamide, was identified as a novel, highly selective, and water-soluble adenosine (B11128) A3 receptor agonist. nih.gov Its discovery was part of a broader effort to develop A3AR agonists with therapeutic potential, particularly for conditions such as perioperative myocardial ischemic injury. nih.gov
The characterization of this compound revealed its potent activity at the human A3AR. This was a significant finding, as the A3AR was the last of the four adenosine receptor subtypes to be identified and cloned. nih.gov The development of selective agonists like this compound has been crucial for elucidating the specific physiological and pathophysiological roles of the A3AR. nih.govmdpi.com
Pharmacological Profile of this compound: Receptor Selectivity and Potency
The pharmacological profile of an agonist is defined by its affinity and selectivity for its target receptor, as well as its activity at other receptors. This compound has been shown to possess a remarkable and desirable pharmacological profile in this regard.
A key feature of this compound is its exceptional selectivity for the human adenosine A3 receptor (A3R) over the other adenosine receptor subtypes (A1, A2A, and A2B). Research has demonstrated that this compound exhibits a 1,260-fold selectivity for the human A3 receptor compared to the human A1 receptor. nih.govphysiology.org This high degree of selectivity is critical for a potential therapeutic agent, as it minimizes off-target effects that could arise from the activation of other adenosine receptor subtypes, which mediate different physiological responses. nih.govresearchgate.net
To illustrate this selectivity, the binding affinities (Ki values) of this compound for the human A1 and A3 adenosine receptors are presented below. A lower Ki value indicates a higher binding affinity.
| Compound | Human A1 Receptor Ki (nM) | Human A3 Receptor Ki (nM) | Selectivity (A1/A3) |
| This compound | >10,000 | 8 | >1260-fold |
| Data sourced from Tracey et al. (2003) physiology.org |
This table clearly demonstrates the significantly higher affinity of this compound for the human A3 receptor.
While this compound shows high selectivity for the human A3AR, its selectivity profile can differ across species. This is an important consideration in preclinical research, where animal models are used to predict human responses. It has been noted that there are significant interspecies differences in the A3AR, with the rat A3AR sharing only 74% sequence homology with the human A3AR. nih.gov
In the case of this compound, it was found to have only a modest 20-fold selectivity for the rabbit A3 receptor. physiology.org This limited selectivity in rabbits precluded its use for demonstrating A3-mediated cardioprotection in rabbit models. physiology.org
To overcome this limitation in preclinical studies, another compound from the same class, CP-532,903, was identified. CP-532,903 retained high human A3 receptor selectivity while also having improved selectivity for the rabbit A3 receptor. physiology.org The comparative selectivity of CP-532,903 in humans and rabbits highlights the importance of considering interspecies differences in drug development.
| Compound | Species | A1 Receptor Ki (nM) | A3 Receptor Ki (nM) | Selectivity (A1/A3) |
| CP-532,903 | Human | 4,800 | 23 | 210-fold |
| CP-532,903 | Rabbit | 2,000 | 23 | 90-fold |
| Data sourced from Tracey et al. (2003) physiology.org |
This data underscores the species-dependent nature of receptor selectivity for adenosine A3 receptor agonists and the necessity of characterizing compounds in relevant preclinical species. nih.gov
G Protein-Coupled Signaling of the A3 Adenosine Receptor
The A3 adenosine receptor is a versatile signaling hub that couples to multiple G protein families, primarily the Gi/o and Gq proteins. nih.govwikipedia.org This dual coupling allows the receptor to orchestrate a diverse range of cellular responses upon activation by an agonist. nih.gov The interaction with these different G proteins triggers distinct downstream effector systems, leading to a complex and context-dependent signaling output. nih.gov
Gi Protein Coupling and Adenylyl Cyclase Inhibition
A primary and well-characterized signaling pathway of the A3AR involves its coupling to inhibitory G proteins (Gi/o). nih.govmdpi.com Upon agonist binding, the A3AR facilitates the exchange of GDP for GTP on the α-subunit of the Gi protein. This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then directly interacts with and inhibits the enzyme adenylyl cyclase. systemsbiology.netyoutube.com
The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). nih.govyoutube.com A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets. nih.gov This mechanism is a cornerstone of A3AR function, contributing to its roles in cardioprotection and inflammation. nih.govnih.gov In stably transfected Chinese hamster ovary (CHO) cells, adenosine agonists targeting the A3 receptor have been shown to inhibit forskolin-stimulated cAMP accumulation by 40-50% through a pertussis toxin-sensitive G protein, confirming the involvement of Gi. pnas.org
Table 1: A3AR-Mediated Inhibition of Adenylyl Cyclase
| Cell System | Agonist | Effect on cAMP | G Protein Involved |
|---|---|---|---|
| Stably transfected CHO cells | R-PIA, NECA, CGS21680 | 40-50% inhibition of forskolin-stimulated accumulation | Pertussis toxin-sensitive G protein (Gi) |
This table summarizes findings on the inhibition of adenylyl cyclase activity following A3AR activation in different experimental systems.
Modulation of Phospholipase C and Intracellular Calcium Levels
In addition to Gi coupling, the A3AR can also signal through Gq proteins. nih.govnih.gov Activation of the Gq pathway by A3AR agonists stimulates the activity of phospholipase C (PLC). nih.govnih.gov PLC is a crucial enzyme that hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.comyoutube.com
IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.govyoutube.com The resulting increase in intracellular calcium concentration is a versatile signal that can activate a variety of downstream effectors, including calcium-calmodulin-dependent kinases. youtube.com Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+ levels, activates protein kinase C (PKC). nih.govyoutube.com This A3AR-PLC-Ca2+ axis has been implicated in the receptor's cardioprotective effects. nih.gov
Table 2: A3AR-Mediated Phospholipase C Activation and Calcium Mobilization
| Cellular Context | Effect | Key Molecules |
|---|---|---|
| General A3AR activation | Stimulation of Phospholipase C | Gq protein, PLC |
| Downstream of PLC activation | Production of second messengers | IP3, DAG |
| Cytosolic event | Release of stored calcium | IP3 receptor, Endoplasmic Reticulum |
This table outlines the sequential steps involved in the A3AR-mediated activation of the phospholipase C pathway and subsequent changes in intracellular calcium.
Interaction with ATP-Sensitive Potassium (KATP) Channels
The cardioprotective effects of A3AR activation have been linked to the modulation of ATP-sensitive potassium (KATP) channels. physiology.org These channels are crucial in linking the metabolic state of a cell to its electrical activity. researchgate.net Studies have suggested that the activation of A3AR can lead to the opening of KATP channels, a response that is thought to contribute to cardioprotection against ischemic injury. physiology.org The exact mechanism of this interaction is still under investigation, but it is hypothesized to be a downstream consequence of the G protein signaling cascade initiated by the A3AR. physiology.org For instance, the A3 receptor's similarity to the A1 receptor, which also inhibits adenylate cyclase, suggests a potential pathway for KATP channel activation. physiology.org The activation of these channels can lead to hyperpolarization of the cell membrane, which can be protective in conditions like myocardial ischemia. nih.gov
Intracellular Signal Transduction Pathways Modulated by A3AR Agonists
The initial signals generated by G protein activation are further amplified and diversified through a network of intracellular signal transduction pathways. A3AR agonists, including by extension this compound, have been shown to modulate several critical signaling cascades that control inflammation, cell survival, and proliferation.
Regulation of NF-κB and Wnt Signaling Cascades
The nuclear factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the inflammatory response. nih.gov A3AR agonists have demonstrated potent anti-inflammatory effects by inhibiting the NF-κB pathway. nih.govnih.gov Activation of the A3AR can lead to the downregulation of key components in the NF-κB cascade, including IκB kinase (IKK) and IκB. nih.govnih.gov This prevents the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. nih.govnih.gov Studies using the A3AR agonist CF502 have shown that this inhibition is mediated through the de-regulation of the PKB/Akt-NF-κB pathway. nih.gov
Furthermore, A3AR activation has been linked to the modulation of the Wnt signaling cascade. nih.gov This pathway is crucial for cell proliferation and differentiation. The interplay between A3AR signaling and the Wnt pathway is complex, with evidence suggesting that A3AR agonists can down-regulate β-catenin, a central component of the Wnt pathway. nih.gov
Involvement of PI3K-PKB-AKT Signaling
The phosphatidylinositol 3-kinase (PI3K)-protein kinase B (PKB/Akt) signaling pathway is a central regulator of cell survival, growth, and proliferation. wikipedia.orgwikipedia.org Activation of the A3AR has been shown to modulate this pathway, often in a manner that contributes to its protective effects. nih.govresearchgate.net A3AR agonists can lead to the inhibition of PI3K and subsequent de-phosphorylation and inactivation of Akt. nih.govnih.gov
This inhibitory effect on the PI3K-Akt pathway is a key mechanism underlying the anti-inflammatory actions of A3AR agonists. nih.govresearchgate.net By inhibiting Akt, A3AR activation can suppress the downstream signaling that leads to NF-κB activation. nih.gov This demonstrates a significant crosstalk between the PI3K-PKB-AKT and NF-κB signaling pathways downstream of A3AR activation. The phosphatase and tensin homolog (PTEN) is a natural inhibitor of the PI3K/AKT pathway and its function can be influenced by upstream signals. wikipedia.org
Table 3: Compounds Mentioned in this Article
| Compound Name | Classification |
|---|---|
| This compound | Adenosine A3 Receptor Agonist |
| 5'-N-ethylcarboxamidoadenosine (NECA) | Non-selective Adenosine Receptor Agonist |
| R-PIA | Adenosine A1/A3 Receptor Agonist |
| CGS21680 | Adenosine A2A Receptor Agonist |
| CF502 | Adenosine A3 Receptor Agonist |
Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways
Activation of the Adenosine A3 receptor (A3AR) by agonists such as this compound initiates a cascade of intracellular events, significantly modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.govnih.gov These pathways are crucial regulators of a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The A3AR, being a G-protein coupled receptor (GPCR), primarily couples to G(i)/G(o) proteins, which upon activation, can lead to the modulation of MAPK activity. nih.govyoutube.com
The MAPK family includes several key members, most notably the Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAP kinases. nih.gov A3AR signaling has been documented to mediate the activity of pathways like ERK1/2. mdpi.com The interplay and balance between these pathways are critical in determining cellular outcomes. For instance, the dynamic equilibrium between the growth factor-activated ERK pathway and the stress-activated JNK-p38 pathways can be a decisive factor in whether a cell survives or undergoes programmed cell death (apoptosis). nih.govnih.gov In many cellular contexts, sustained activation of JNK and p38, coupled with an inhibition of ERK, is critical for inducing apoptosis. nih.gov The activation of these pathways by A3AR agonists is a key mechanism behind their observed biological effects. nih.govnih.gov
Table 1: Overview of Key MAPK Signaling Pathways and Their General Cellular Roles
| MAPK Pathway | Primary Activators | General Cellular Functions |
|---|---|---|
| ERK (Extracellular signal-Regulated Kinase) | Growth factors, Mitogens | Cell proliferation, Cell differentiation, Survival |
| JNK (c-Jun N-terminal Kinase) | Stress stimuli (e.g., UV radiation, inflammatory cytokines), Growth factor withdrawal | Apoptosis, Inflammation, Stress response |
| p38 | Stress stimuli (e.g., osmotic shock, inflammatory cytokines) | Apoptosis, Inflammation, Cell cycle control |
Differential Expression of Adenosine A3 Receptors in Physiological and Pathological Cells
A compelling aspect of A3AR-targeted pharmacology is the marked difference in the receptor's expression levels between normal (physiological) and diseased (pathological) cells. canfite.com Numerous studies have demonstrated that the A3AR is significantly overexpressed in a wide range of inflammatory and cancer cells, whereas its expression in healthy tissues is generally low. nih.govnih.govcanfite.com This differential expression pattern positions the A3AR as a highly specific target for therapeutic intervention. canfite.comnih.gov
In the context of oncology, high A3AR expression is a characteristic feature of many solid tumors. nih.gov Research has shown elevated levels of A3AR mRNA and protein in various malignancies, including colon, breast, liver, brain, and lung cancer, when compared to adjacent non-neoplastic tissue. nih.govnih.govaacrjournals.orgnih.gov For example, protein analysis of fresh tumor samples revealed that a significant percentage of colon and breast carcinomas express higher levels of A3AR than the corresponding normal adjacent tissue. nih.govaacrjournals.org One study found that in 61% of colon tumor specimens and 78% of breast tumor specimens, A3AR protein expression was higher in the cancerous tissue. aacrjournals.org Furthermore, research indicates that regional lymph node metastases can express even higher levels of A3AR mRNA than the primary tumor, suggesting a role in cancer progression. nih.govaacrjournals.org
This overexpression is not limited to cancer. Cells involved in inflammatory processes also exhibit high levels of A3AR. nih.gov Conditions such as rheumatoid arthritis and psoriasis are characterized by the overexpression of A3AR in inflammatory cells, making it a promising target for anti-inflammatory therapies. nih.govnih.gov The low expression in most healthy cells and tissues minimizes the potential for off-target effects, enhancing the therapeutic window for A3AR agonists like this compound. nih.govcanfite.com
Table 2: A3AR Protein Expression in Cancer Tissues vs. Adjacent Normal Tissues
| Tumor Type | Number of Specimens (n) | Higher Expression in Tumor (%) | Lower Expression in Tumor (%) | Similar Expression (%) |
|---|---|---|---|---|
| Colon Carcinoma | 40 | 61% | 25.7% | 13.3% |
| Breast Carcinoma | 17 | 78% | 5.3% | 16.7% |
Data sourced from a study analyzing A3AR protein expression in fresh tumor tissues compared to adjacent normal tissues. aacrjournals.org
Synthesis of Cp 608039
The synthesis of CP-608039 and related N6-substituted adenosine-5'-N-methyluronamides involves a multi-step process. While a detailed, step-by-step protocol for this compound is proprietary, the general synthetic strategy for this class of compounds has been described. nih.govmonash.edu The synthesis typically starts from a protected ribose derivative and involves the key steps of introducing the purine (B94841) base, followed by modifications at the N6, 5', and 3' positions of the adenosine (B11128) scaffold. acs.orgnih.gov The construction of the N6-substituent and the formation of the 5'-N-methyluronamide are critical for achieving high affinity and selectivity for the A3AR. monash.edunih.gov
Mechanism of Action
Binding Affinity and Selectivity Profile
A key feature of this compound is its remarkable selectivity for the human A3 adenosine receptor over other adenosine receptor subtypes. Research has shown that this compound has a 1,260-fold selectivity for the human A3 receptor compared to the human A1 receptor. nih.gov This high degree of selectivity is crucial for its use as a research tool to elucidate the specific functions of the A3AR and for its potential as a therapeutic agent with a targeted mechanism of action and potentially fewer off-target effects.
Structure Activity Relationship Sar of Cp 608039 and Analogous Adenosine A3 Receptor Agonists
Identification of Key Structural Determinants for A3AR Agonism
The journey to potent and selective A3AR agonists like CP-608039 has been guided by systematic modifications of the adenosine (B11128) molecule. The general SAR for A3AR nucleosides indicates that combining substitutions at both the N6- and 5'-positions is essential for achieving the highest affinity and selectivity, a feature that distinguishes them from A1 and A2A receptor ligands. researchgate.net
The N6-position of the adenine (B156593) ring is a primary site for modification to confer A3AR selectivity. The introduction of hydrophobic groups at this position generally favors binding to A1 and A3 receptors. nih.gov
Nature of the Substituent: N6-arylmethyl groups, such as the substituted benzyl (B1604629) group found in this compound, are associated with high potency at A3ARs. nih.gov Previous SAR studies have confirmed that additional hydrophobic modifications at the N6 position significantly enhance A3R selectivity. biorxiv.org Recent structural studies using cryo-electron microscopy have revealed that these N6 modifications allow selective agonists to form distinct interactions with a unique hydrophobic pocket within the A3R, which is not utilized by agonists at other adenosine receptor subtypes. biorxiv.orgnih.gov This unique pocket is a key determinant of A3R selectivity. nih.gov
Species Selectivity: The nature of the N6-substituent can also influence species-specific binding. For instance, small N6-alkyl groups have been associated with selectivity for the human A3AR over the rat A3AR. nih.gov This highlights the subtle differences in the receptor's binding pocket across species.
Efficacy Modulation: The substitution pattern on an N6-benzyl ring can also modulate agonist efficacy. For example, the inclusion of a chloro substituent on the benzyl ring was found to decrease efficacy, with the effect being dependent on its position. nih.gov
The ribose moiety of adenosine acts as the "message" component, and its modification is crucial for converting the ligand into a full agonist. mdpi.com For A3AR agonists, the 5'-position is a critical point of interaction within the receptor.
From Partial to Full Agonism: Early studies suggested that modifying the 5'-position of C2-substituted adenosine derivatives, specifically by replacing the 5'-CH2OH with a 5'-alkyluronamide, could convert partial agonists into full A3AR agonists. mdpi.com
Enhanced Affinity and Selectivity: The combination of an N6-substituent with a 5'-carboxamide, particularly the 5'-N-methyluronamide found in this compound and the well-known A3AR agonist IB-MECA, is a hallmark of high-affinity and selective A3AR ligands. nih.govresearchgate.netnih.gov This disubstitution pattern is a key differentiator for A3AR selectivity compared to A1 and A2a receptors. researchgate.net
Comparative Structural Analysis with Related A3AR Agonists (e.g., CP-532,903)
This compound belongs to a class of novel N6-substituted adenosine 5'-N-methyluronamides. nih.gov A close analog, CP-532,903, shares the same 3'-amino-3'-deoxy-5'-N-methyluronamide scaffold but differs in its N6-substituent. nih.gov This subtle structural change significantly impacts the pharmacological profile, particularly regarding species selectivity.
This compound was identified as a highly selective human A3AR agonist with 1260-fold selectivity over the human A1 receptor. nih.gov However, its selectivity in rabbits was modest (20-fold). nih.gov For preclinical studies in rabbit models, the analog CP-532,903 was identified. nih.gov CP-532,903 maintained high human A3AR selectivity (210-fold) while demonstrating markedly improved rabbit A3AR selectivity (90-fold). nih.gov
The primary structural difference lies in the N6-benzylamino portion. This compound has a more complex 5-chloro-2-(3-methylisoxazol-5-ylmethoxy)benzylamino group, whereas CP-532,903 possesses a simpler 2,5-dichlorobenzylamino group. nih.gov This comparison underscores how modifications to the N6-substituent, while maintaining the core nucleoside structure, can be used to fine-tune the pharmacological properties of A3AR agonists for specific research or therapeutic applications.
Table 1: Comparative Data of this compound and CP-532,903
| Feature | This compound | CP-532,903 |
|---|---|---|
| Full Chemical Name | (2S,3S,4R,5R)-3-amino-5-[6-[5-chloro-2-(3-methylisoxazol-5-ylmethoxy)benzylamino]purin-9-yl]-4-hydroxytetrahydrofuran-2-carboxylic acid methylamide | (2S,3S,4R,5R)-3-amino-5-[6-(2,5-dichlorobenzylamino)purin-9-yl]-4-hydroxytetrahydrofuran-2-carboxylic acid methylamide |
| Core Scaffold | 3'-amino-3'-deoxy-5'-N-methyluronamide | 3'-amino-3'-deoxy-5'-N-methyluronamide |
| N6-Substituent | 5-chloro-2-(3-methylisoxazol-5-ylmethoxy)benzylamino | 2,5-dichlorobenzylamino |
| Human A3 Ki (nM) | Not explicitly stated, but high affinity implied | 23 |
| Human A1 Ki (nM) | Not explicitly stated | 4,800 |
| Human A3/A1 Selectivity | 1260-fold | 210-fold |
| Rabbit A3 Ki (nM) | Not explicitly stated | 23 |
| Rabbit A1 Ki (nM) | Not explicitly stated | 2,000 |
| Rabbit A3/A1 Selectivity | 20-fold | 90-fold |
Data sourced from American Journal of Physiology-Heart and Circulatory Physiology. nih.gov
Advanced Computational Approaches in Structure-Activity Relationship Studies (e.g., Molecular Vibration-Activity Relationship)
Beyond traditional SAR analysis, advanced computational methods have become indispensable for understanding the nuanced interactions between ligands and the A3AR. mdpi.com Molecular modeling techniques such as docking simulations and molecular dynamics have been crucial in rationalizing SAR data and guiding lead optimization. mdpi.comnih.gov
A more novel approach is the study of the molecular vibration-activity relationship . nih.gov This method investigates the link between the vibrational frequencies of a molecule and its biological activity. nih.govnih.gov Studies on adenosine receptor ligands have shown that clustering analysis based on molecular vibration patterns can successfully classify compounds based on their function as agonists or antagonists. nih.gov One particular study found that a dendrogram generated using the corralled intensity of molecular vibrational frequency (CIMVF) was superior to other descriptor-based methods for functionally classifying adenosine receptor ligands. nih.govnih.gov This suggests that the vibrational spectrum of a ligand contains information relevant to its pharmacological action. nih.gov While it is generally understood that structurally similar molecules have similar functions, even minor structural changes can significantly alter molecular vibrational frequencies, which may correlate with changes in biological activity. nih.govresearchgate.net This approach offers a potential new avenue for classifying and discovering novel ligands by analyzing their vibrational properties, providing insights that complement traditional structure-based design. nih.govkoreascience.kr
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation / Other Name |
|---|---|
| (2S,3S,4R,5R)-3-amino-5-[6-[5-chloro-2-(3-methylisoxazol-5-ylmethoxy)benzylamino]purin-9-yl]-4-hydroxytetrahydrofuran-2-carboxylic acid methylamide | This compound |
| (2S,3S,4R,5R)-3-amino-5-[6-(2,5-dichlorobenzylamino)purin-9-yl]-4-hydroxytetrahydrofuran-2-carboxylic acid methylamide | CP-532,903 |
| N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide | IB-MECA |
| 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide | Cl-IB-MECA |
| Adenosine | |
| N6-methyladenosine | m6A |
| N6-isopentenyladenosine | i6A |
| N6,N6-dimethyladenosine | m6,6A |
| N6-(endo-Norbornyl)adenosine | |
| N6-(R-1-phenylethyl)adenosine | |
| N6-(S-1-phenylethyl)adenosine | |
| N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine | |
| N6-3-chlorobenzyladenosine | |
| 2-chloro-N6-(R-phenylisopropyl)adenosine | |
| 5'-N-Ethylcarboxamidoadenosine | NECA |
| Namodenoson | |
| Piclidenoson | |
| MRS5980 | |
| MRS5698 | |
| FM101 |
Future Directions in Cp 608039 and Adenosine A3 Receptor Agonist Research
Further Elucidation of A3AR Signaling Crosstalk and Receptor Regulation
The Adenosine (B11128) A3 Receptor (A3AR) is a G protein-coupled receptor (GPCR) that initiates a variety of intracellular signaling cascades upon activation. mdpi.comwikipedia.org A primary future goal is to fully map the intricate network of these pathways, how they intersect with other cellular signals (crosstalk), and the mechanisms governing the receptor's own activity.
A3AR primarily couples to Gi/o inhibitory proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. nih.govnih.gov However, its signaling is not limited to this single pathway. Research has demonstrated that A3AR can also couple to Gq proteins, activating phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and increases intracellular calcium levels. mdpi.comnih.gov This dual coupling to different G proteins allows A3AR to mediate a wide array of biological effects depending on the cell type and context. mdpi.com
Beyond G protein-dependent signaling, A3AR activation can stimulate the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2. mdpi.comnih.gov These pathways are crucial for cell survival and have been implicated in the cardioprotective effects of A3AR agonists. mdpi.comnih.gov For instance, the stimulation of A3AR can lead to the activation of the apoptosis regulator Bcl-2, promoting cell survival signals in heart tissue. mdpi.com In some contexts, such as in synoviocytes from rheumatoid arthritis patients, A3AR agonists have been shown to inhibit the PI3K/Akt and NF-κB signaling pathways, producing an anti-inflammatory effect. nih.gov
Receptor regulation is another critical area of investigation. The rat A3AR has been observed to undergo desensitization more rapidly than its human counterpart. nih.gov Conversely, the human A3AR can be more completely re-sensitized and recycled back to the cell surface after activation. nih.gov Understanding these regulatory dynamics, including receptor internalization and degradation, is essential for designing effective long-term therapeutic strategies. nih.gov
Strategies for Overcoming Interspecies Pharmacological Variability
A significant hurdle in the development of A3AR ligands like CP-608039 is the pronounced pharmacological variability observed between species. nih.gov The amino acid sequence identity of A3AR between human and rat homologues is only about 72%, which is considerably lower than for other adenosine receptor subtypes that share over 90% identity. nih.gov
This genetic divergence results in stark differences in how ligands bind and act. nih.gov For example, numerous heterocyclic antagonists that are potent at the human A3AR are weak or inactive at rodent A3ARs. nih.gov Even agonists can exhibit dramatic differences; the binding affinity of N6-methyladenosine is approximately 700-fold different between human and rat A3ARs. nih.gov Furthermore, some compounds function as agonists in one species and antagonists in another. nih.gov This variability extends to physiological responses, such as the degranulation of mast cells, which is evoked by A3AR agonists in rodents but not in humans. nih.gov
To overcome these challenges, researchers are employing several strategies:
Comparative Pharmacology: Systematically characterizing the binding affinities and functional effects of new compounds across recombinant A3ARs from multiple species (human, rat, mouse, dog, etc.) is now a critical step. nih.govnih.gov
Structure-Guided Design: By comparing homology models of different species' A3ARs, scientists can identify key amino acid differences in the binding pocket. nih.govebi.ac.uk This knowledge can be used to design new ligands that are less sensitive to these interspecies variations or are specifically optimized for the human receptor.
Development of Ligands with Enhanced Interspecies Affinity: Recent efforts have focused on synthesizing novel adenosine analogues that maintain high affinity at both human and rodent A3ARs. nih.gov For example, incorporating N6 substituents derived from dopamine (B1211576) into certain adenosine analogues has been shown to increase affinity at the mouse A3AR. nih.gov
Rational Design and Synthesis of Next-Generation Selective A3AR Ligands
The rational design of new A3AR ligands is a cornerstone of future research, aiming to create molecules with superior potency, selectivity, and drug-like properties. This process relies heavily on understanding the structure-activity relationships (SAR) of existing compounds. nih.govnih.gov
Key structural modifications that have proven successful include:
N6 and C2 Position Substitutions: The modification of the adenosine structure at the N6 and C2 positions of the purine (B94841) ring has been extensively explored to enhance A3AR selectivity and potency. nih.govmdpi.com Combining an N6-benzyl group with a 5'-uronamido function was an early strategy to achieve A3AR selectivity. nih.gov
Ribose Moiety Modification: Replacing the flexible ribose ring with a conformationally constrained system, such as the (N)-methanocarba bicycle[3.1.0]hexane, helps to lock the molecule in a conformation favored by the A3AR, thereby enhancing affinity and selectivity. nih.govmdpi.com
Introduction of Charged Groups: A novel strategy involves the insertion of a charged sulfonate group into the ligand structure. nih.gov This modification can prevent the molecule from crossing biological membranes like the blood-brain barrier, allowing researchers to create tools that can differentiate between central nervous system effects and peripheral actions. nih.gov
Cryo-electron microscopy (Cryo-EM) is providing unprecedented structural insights into how selective agonists bind to and activate the A3AR. biorxiv.org These high-resolution structures reveal the precise interactions between the ligand and key amino acid residues in the receptor's binding pocket, clarifying the basis for agonist selectivity. biorxiv.org This structural information is invaluable for the next cycle of structure-guided drug design, enabling the creation of even more refined and effective A3AR modulators. biorxiv.org
Q & A
Basic: What experimental design principles should guide the synthesis and optimization of CP-608039?
Answer:
Synthesis protocols for this compound require adherence to reproducibility standards. Key steps include:
- Precise Documentation : Detailed descriptions of reaction conditions (e.g., temperature, catalysts, solvents) to enable replication .
- Purity Validation : Use spectroscopic techniques (NMR, HPLC-MS) to confirm structural integrity and purity thresholds (>95% recommended) .
- Yield Optimization : Employ factorial design experiments to identify critical variables (e.g., stoichiometry, reaction time) affecting yield .
Basic: How should researchers select in vitro assays for preliminary pharmacological evaluation of this compound?
Answer:
Follow the FINER criteria to ensure assays are:
- Feasible : Align with laboratory capabilities (e.g., cell lines, equipment).
- Novel : Address gaps in existing data (e.g., unexplored mechanisms of action).
- Relevant : Use disease-specific models (e.g., cancer cell lines for oncology applications) .
Prioritize assays with established validation (e.g., IC50 determination via dose-response curves) .
Advanced: What methodological frameworks resolve contradictions in pharmacokinetic data for this compound?
Answer:
Systematic approaches include:
- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers .
- Sensitivity Testing : Vary experimental conditions (e.g., administration routes, animal models) to isolate confounding factors .
- Statistical Reconciliation : Apply multivariate regression to account for variables like bioavailability or metabolic stability .
Advanced: How can in vivo studies for this compound’s efficacy be designed to minimize bias?
Answer:
Use the PICOT framework to structure trials:
- Population : Define animal models (e.g., transgenic mice for targeted diseases).
- Intervention : Standardize this compound dosages and administration schedules.
- Comparison : Include placebo and active comparator groups.
- Outcome : Predefine efficacy metrics (e.g., tumor size reduction, biomarker levels).
- Time : Specify study duration and observation intervals .
Basic: What statistical tools are essential for analyzing this compound’s dose-response relationships?
Answer:
- Nonlinear Regression : Fit sigmoidal curves to calculate EC50/IC50 values .
- ANOVA : Compare efficacy across dosage groups to assess significance (p < 0.05) .
- Error Analysis : Report confidence intervals to quantify variability in responses .
Advanced: How can computational modeling enhance mechanistic studies of this compound?
Answer:
Integrate molecular dynamics simulations with experimental
- Target Validation : Use docking studies to predict binding affinities for proposed targets (e.g., kinase inhibitors) .
- Free Energy Calculations : Estimate thermodynamic parameters (ΔG) to refine hypotheses .
- Experimental Cross-Validation : Confirm predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Basic: What protocols ensure reproducibility in this compound synthesis across laboratories?
Answer:
- Standard Operating Procedures (SOPs) : Document step-by-step synthesis with troubleshooting notes .
- Interlab Validation : Collaborate with external labs to test protocol robustness .
- Batch Analysis : Use QC/QA metrics (e.g., chromatographic retention times) to verify consistency .
Advanced: What strategies address ethical challenges in this compound’s preclinical development?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
